molecular formula C23H19N3O4S B2618728 N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895415-08-4

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2618728
CAS No.: 895415-08-4
M. Wt: 433.48
InChI Key: ZPKBFECDTWNDDG-UHFFFAOYSA-N
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Description

“N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound that features a benzothiazole ring, a pyridine moiety, and a benzodioxine structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring.

    Formation of the Benzodioxine Ring: This can be achieved through cyclization reactions involving dihydroxybenzene derivatives.

    Coupling with Pyridine: The pyridine moiety can be introduced through nucleophilic substitution or coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzodioxine ring.

    Reduction: Reduction reactions can occur at the carboxamide group or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules in organic synthesis.

Biology

Medicine

In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or neurological disorders.

Industry

Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

The uniqueness of “N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” lies in its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-8-9-21-17(11-16)25-23(31-21)26(13-15-5-4-10-24-12-15)22(27)20-14-29-18-6-2-3-7-19(18)30-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKBFECDTWNDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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